molecular formula C12H8N2O4 B1320576 4-(3-Nitropyridin-2-yl)benzoic acid CAS No. 847446-89-3

4-(3-Nitropyridin-2-yl)benzoic acid

Cat. No. B1320576
M. Wt: 244.2 g/mol
InChI Key: QQEXNJITHGFQCE-UHFFFAOYSA-N
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Description

The compound 4-(3-Nitropyridin-2-yl)benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzoic acid moiety linked to a 3-nitropyridin-2-yl group. This compound is of interest due to its potential applications in the synthesis of more complex chemical entities, which could be useful in various fields such as pharmaceuticals, materials science, and organic chemistry.

Synthesis Analysis

The synthesis of related nitro-substituted benzoic acid derivatives has been reported in the literature. For instance, the synthesis of 3-Nitro-2-amino-benzoic acid was achieved from phthalic anhydride through a multi-step process involving nitration, dehydration, amidation, and Hofmann rearrangement . Although the specific synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied, with modifications to incorporate the pyridinyl group at the appropriate position.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-(3-Nitropyridin-2-yl)benzoic acid has been elucidated using various techniques such as X-ray diffraction. For example, the crystal structure of benzoic acid 4-nitrobenzylidenhydrazide, which shares the nitro-substituted aromatic ring feature, was found to be non-planar with specific angles between the planes of the heterocycles and the hydrazine fragment . This suggests that the nitro group can significantly influence the overall molecular conformation of such compounds.

Chemical Reactions Analysis

The reactivity of nitro-substituted benzoic acids can be inferred from studies on similar compounds. The presence of the nitro group can facilitate further chemical transformations, such as the formation of hydrogen bonds in crystal structures, as observed in the adducts of nitrobenzoic acid with 2,4,6-trimethylpyridine . Additionally, the nitro group can affect the coordination chemistry of metal complexes, as seen in the study of a nickel coordination complex with 3-nitrobenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(3-Nitropyridin-2-yl)benzoic acid can be extrapolated from related compounds. The nitro group is known to influence the acidity of the benzoic acid moiety, as evidenced by the proton transfer observed in the nitrobenzoic acid complexes . Moreover, the presence of substituents on the aromatic ring can affect the solubility, melting point, and other physical properties, which are crucial for the practical applications of such compounds.

Scientific Research Applications

1. Multi-Component Crystal Formation

Research has shown that multi-component crystals can be created using 4-phenylpyridine and substituted benzoic acids, including 3-nitrobenzoic acid. These studies help in understanding the influence of chemical and structural factors on hydrogen location between components in crystal formation (Seaton et al., 2013).

2. Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands, similar to 4-(3-Nitropyridin-2-yl)benzoic acid, have been evaluated for their ability to sensitize Eu(III) and Tb(III) luminescence. These findings are crucial for understanding luminescent properties and their potential applications (Viswanathan & Bettencourt-Dias, 2006).

3. Influence on Luminescent Properties

Research involving derivatives of 4-benzyloxy benzoic acid, such as 3-nitro-4-benzyloxy benzoic acid, explores their impact on the photophysical properties of lanthanide coordination compounds. This area of study helps in advancing the understanding of how substituents affect the photoluminescence of these compounds (Sivakumar et al., 2010).

4. Dissociation in Solvent Mixtures

The dissociation constants and conductivities of nitrobenzoic acids, including 3-nitrobenzoic acid, in various solvent mixtures have been studied. This research provides insights into solute-solvent interactions and is important for understanding the behavior of these compounds in different environments (Niazi & Ali, 1990).

5. Electrochemical Reduction

Studies on the electrochemical reduction of 4-nitropyridine in aqueous medium offer valuable information on the reduction mechanism of aromatic nitro compounds, which is relevant to the understanding of 4-(3-Nitropyridin-2-yl)benzoic acid’s behavior in similar conditions (Lacasse et al., 1993).

6. Photolysis Studies

Research on the photolysis of caged benzoic acids, including derivatives of 4-nitrophenyl-1H-indole, reveals insights into the elimination of CO2 and absorption of O2. This area of study is significant for understanding light-triggered reactions in related compounds (Lin & Abe, 2021).

7. Doping Polyaniline

Substituted benzoic acids, like 4-nitrobenzoic acid, have been used as dopants for polyaniline. This research contributes to the development of materials with improved electrical properties and has implications for electronic device fabrication (Amarnath & Palaniappan, 2005).

Safety And Hazards

The safety information for “4-(3-Nitropyridin-2-yl)benzoic acid” includes hazard statements H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The signal word is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

4-(3-nitropyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)9-5-3-8(4-6-9)11-10(14(17)18)2-1-7-13-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEXNJITHGFQCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594744
Record name 4-(3-Nitropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Nitropyridin-2-yl)benzoic acid

CAS RN

847446-89-3
Record name 4-(3-Nitropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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